molecular formula C28H23FN2O5 B422126 METHYL (4Z)-4-[(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-[(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B422126
M. Wt: 486.5g/mol
InChI Key: VUTKIPBAXXBPPC-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{4-[2-(4-fluoroanilino)-2-oxoethoxy]benzylidene}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzylidene group, and a fluoroanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Benzylidene Group: This step involves the condensation of the pyrrole derivative with a benzaldehyde derivative under basic conditions.

    Attachment of the Fluoroanilino Moiety: This is typically done through a nucleophilic substitution reaction where the fluoroaniline reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluoroanilino moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted anilines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The fluoroanilino moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyrrole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(4-fluoroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
  • 4-((4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives

Uniqueness

Methyl 4-{4-[2-(4-fluoroanilino)-2-oxoethoxy]benzylidene}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of a pyrrole ring, a benzylidene group, and a fluoroanilino moiety. This combination of functional groups provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds .

Properties

Molecular Formula

C28H23FN2O5

Molecular Weight

486.5g/mol

IUPAC Name

methyl (4Z)-4-[[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate

InChI

InChI=1S/C28H23FN2O5/c1-18-26(28(34)35-2)24(27(33)31(18)22-6-4-3-5-7-22)16-19-8-14-23(15-9-19)36-17-25(32)30-21-12-10-20(29)11-13-21/h3-16H,17H2,1-2H3,(H,30,32)/b24-16-

InChI Key

VUTKIPBAXXBPPC-JLPGSUDCSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)/C(=O)N1C4=CC=CC=C4)C(=O)OC

SMILES

CC1=C(C(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)C(=O)N1C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)C(=O)N1C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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